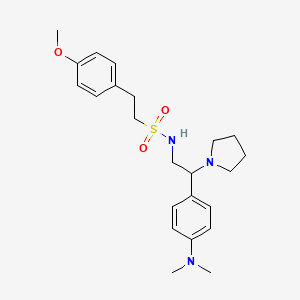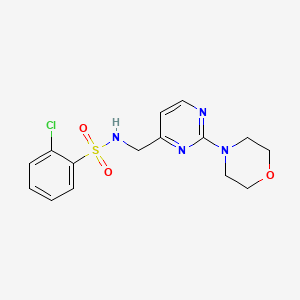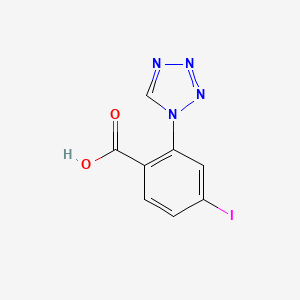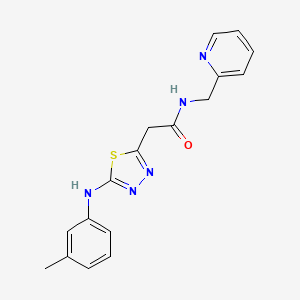
1-(3-chloro-4-methylphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14ClN5O2 and its molecular weight is 331.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
1-(3-chloro-4-methylphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide, as part of a broader class of chemical compounds, has been investigated for its potential in various scientific applications, including antimicrobial activities. Research has highlighted the synthesis and biological evaluation of triazole derivatives, emphasizing their antimicrobial potential against a range of bacterial and fungal pathogens. For example, novel 1,2,4-triazole derivatives demonstrated moderate to good antimicrobial activities, showcasing the compound's relevance in addressing antibiotic resistance challenges (Bektaş et al., 2007).
Antitumor Properties
The exploration of this compound and related compounds has extended into the realm of cancer research. Studies have investigated their utility in developing antitumor agents, with certain derivatives showing promising activity against leukemia and solid tumors. The synthesis of imidazotetrazine derivatives, for instance, has been linked to curative activity against specific leukemia types, underscoring the compound's potential as a cornerstone for new cancer therapies (Stevens et al., 1984).
Novel Synthetic Methods
Research has also focused on developing new synthetic methodologies for constructing the oxazole and triazole cores present in these compounds. Techniques such as copper-catalyzed intramolecular cyclization have enabled the efficient synthesis of substituted oxazoles, a key structural component of the compound . This progress in synthetic chemistry not only facilitates the production of these compounds but also opens avenues for creating diverse derivatives with potentially enhanced biological activities (Kumar et al., 2012).
Exploration of Chemical Behavior
Further investigations have delved into the chemical behavior of triazole derivatives, including their reactions and potential as intermediates in more complex chemical syntheses. The study of new 4-(benzotriazol-1-yl)-1,2,3-triazole structures, for example, has provided insights into the reactivity and applications of these compounds in designing new materials or pharmaceutical agents (Biagi et al., 1996).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-8-4-5-11(7-12(8)16)21-10(3)14(18-20-21)15(22)17-13-6-9(2)23-19-13/h4-7H,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFZEBZOIZHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NOC(=C3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)
![2-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2757250.png)




![N-[2-oxo-2-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide](/img/structure/B2757261.png)




![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)
![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)
